N-(4,5-Dichloropyridin-2-yl)pivalamide
Overview
Description
N-(4,5-Dichloropyridin-2-yl)pivalamide is a chemical compound with the molecular formula C10H12Cl2N2O and a molecular weight of 247.12 g/mol . This compound belongs to the class of pyridine derivatives and is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the pyridine ring, along with a pivalamide group at the 2nd position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide typically involves the reaction of 4,5-dichloropyridine with pivaloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4,5-Dichloropyridine+Pivaloyl chlorideTriethylaminethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dichloropyridin-2-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ether).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can introduce or remove functional groups, respectively .
Scientific Research Applications
N-(4,5-Dichloropyridin-2-yl)pivalamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4,5-Dichloropyridin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4,5-Dichloropyridin-2-yl)pivalamide can be compared with other similar compounds, such as:
N-(2,6-Dichloropyridin-4-yl)pivalamide: This compound has chlorine atoms at the 2nd and 6th positions of the pyridine ring, which may result in different chemical and biological properties.
N-(3,5-Dichloropyridin-2-yl)pivalamide: The chlorine atoms are located at the 3rd and 5th positions, potentially leading to variations in reactivity and activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity .
Properties
IUPAC Name |
N-(4,5-dichloropyridin-2-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-10(2,3)9(15)14-8-4-6(11)7(12)5-13-8/h4-5H,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMVYHSNVIYKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441479 | |
Record name | N-(4,5-Dichloropyridin-2-yl)pivalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188577-71-1 | |
Record name | N-(4,5-Dichloro-2-pyridinyl)-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188577-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4,5-Dichloropyridin-2-yl)pivalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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